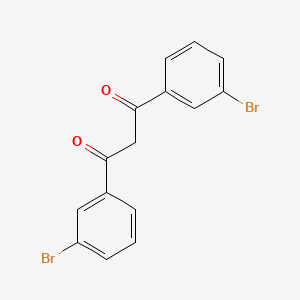

1,3-Bis(3-bromophenyl)propane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

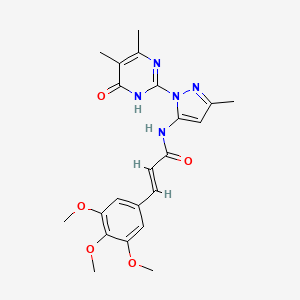

1,3-Bis(3-bromophenyl)propane-1,3-dione is a chiral organic compound . It has been used in the development of a novel conjugated polymer (PDBDBM) by the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene . The obtained polymer PDBDBM exhibited bright green photoluminescence under UV irradiation .

Synthesis Analysis

The synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione involves the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene based on Pd-catalyzed Sonogashira-coupling reaction . This process results in the formation of a novel conjugated polymer (PDBDBM) .Molecular Structure Analysis

The molecular formula of 1,3-Bis(3-bromophenyl)propane-1,3-dione is C15H10Br2O2 . It has a molecular weight of 382.05 .Chemical Reactions Analysis

1,3-Bis(3-bromophenyl)propane-1,3-dione has been used to study the effects of irradiation on the rate of chemical reactions . It is a fluorescent molecule that can be used for the detection of metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(3-bromophenyl)propane-1,3-dione include a melting point of 184 °C and a predicted boiling point of 488.3±40.0 °C . The predicted density is 1.666±0.06 g/cm3 . The predicted pKa value is 8.37±0.13 .Wissenschaftliche Forschungsanwendungen

Electron Impact Ionization-Mass Spectrometry Studies

1,3-Bis(3-bromophenyl)propane-1,3-dione has been used in studying the effects of alkyl length on fragmentation patterns in electron impact ionization-mass spectrometry. This research offers insights into the stability and decomposition of molecular ions, contributing to the understanding of mass spectrometry techniques and molecular structure analysis (Yosefdad, Valadbeigi, & Bayat, 2020).Crystallography and Coordination Chemistry

Studies have examined the crystal structure and coordination properties of complexes containing 1,3-bis(3-bromophenyl)propane-1,3-dione. This research is significant for understanding the geometrical and electronic properties of such complexes, which has implications in materials science and coordination chemistry (Kim, Yun, & Kang, 2013).Antimicrobial Properties and Transition Metal Complexes

Research on 1,3-bis(3-bromophenyl)propane-1,3-dione has focused on synthesizing its transition metal complexes and studying their antimicrobial properties. This work contributes to the development of new antimicrobial agents and the understanding of metal-ligand interactions in biological systems (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).Fluorescent Chemosensor Development

This compound has been utilized in the development of polymer-based fluorescent chemosensors, particularly for the detection of metal ions like copper and iron. This application is crucial in environmental monitoring and the development of sensitive detection methods for metal ions (Yang et al., 2017).Formation of Liquid-Crystalline Dicopper Complexes

The formation of liquid-crystalline dicopper complexes using 1,3-bis(3-bromophenyl)propane-1,3-dione has been studied, contributing to the field of material science, especially in the context of creating new liquid crystal materials (Lai, Chen, Ku, Tsai, & Lin, 1997).Catalysis and Asymmetric Oxidation of Alcohols

The compound has been employed in studies focusing on the catalysis of asymmetric aerobic oxidation of alcohols, showcasing its potential use in synthetic organic chemistry and industrial processes (Nakamura et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-bis(3-bromophenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJFWXGQAHZWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(3-bromophenyl)propane-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}({[2-(4-chlorophenyl)-2-oxoethyl]sulfamoyl})[(2,6-dichlorophenyl)methyl]amine](/img/structure/B2698755.png)

![1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2698756.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2698758.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2698759.png)

![3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2698762.png)

![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)

![(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2698767.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2698769.png)